1,3-Dioxo-2-propylisoindoline-5-carboxylic acid
Description
1,3-Dioxo-2-propylisoindoline-5-carboxylic acid is a derivative of the isoindoline scaffold, characterized by a bicyclic structure with two ketone groups at positions 1 and 3, a propyl substituent at position 2, and a carboxylic acid group at position 5. This compound is of interest in medicinal chemistry and materials science due to its modular structure, allowing for tailored physicochemical properties through substituent variation.
Properties
IUPAC Name |
1,3-dioxo-2-propylisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-5-13-10(14)8-4-3-7(12(16)17)6-9(8)11(13)15/h3-4,6H,2,5H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWDWKPASIXUDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3-Dioxo-2-propylisoindoline-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction consistently yields the desired isoindoline derivative in moderate yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
1,3-Dioxo-2-propylisoindoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, forming esters or amides under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted isoindoline derivatives.
Scientific Research Applications
1,3-Dioxo-2-propylisoindoline-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of novel materials.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dioxo-2-propylisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biological macromolecules, influencing various biochemical processes. For instance, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The substituent at position 2 of the isoindoline ring significantly influences molecular properties. Below is a detailed comparison with key analogs, supported by data from synthetic, structural, and pharmacological studies.
Substituent Effects on Physicochemical Properties
Table 1: Structural and Physicochemical Comparison of Isoindoline Derivatives
Key Observations:
- Reactivity: Allyl derivatives exhibit higher reactivity due to the conjugated double bond, which may facilitate further chemical modifications .
- Solubility: Compounds with additional polar groups (e.g., 4-carboxyphenyl) show enhanced water solubility and acidity, making them suitable for ionizable drug formulations .
- Steric Effects: Bulky substituents like 1-phenylethyl may hinder interactions with biological targets but improve metabolic stability .
Biological Activity
1,3-Dioxo-2-propylisoindoline-5-carboxylic acid is a compound of growing interest due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects supported by research findings.
1,3-Dioxo-2-propylisoindoline-5-carboxylic acid is characterized by its unique structure that includes a dioxo group and an isoindoline framework. This structural configuration allows for various chemical reactions, including oxidation and substitution reactions, which can lead to the synthesis of derivatives with enhanced biological activities.
Antiviral Properties
Research indicates that derivatives of 1,3-Dioxo-2-propylisoindoline-5-carboxylic acid exhibit significant antiviral activity. In vitro studies have shown effectiveness against several viruses, suggesting potential applications in antiviral drug development.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies demonstrate that it can inhibit key inflammatory mediators, offering therapeutic potential in treating inflammatory diseases .
Anticancer Activity
Several studies have reported the anticancer effects of isoindoline derivatives. For instance, compounds derived from 1,3-Dioxo-2-propylisoindoline-5-carboxylic acid have shown cytotoxic effects against various cancer cell lines, indicating a promising avenue for cancer therapeutics .
The mechanism by which 1,3-Dioxo-2-propylisoindoline-5-carboxylic acid exerts its biological effects involves interaction with specific molecular targets. It is believed to form stable complexes with biological macromolecules, influencing cellular signaling pathways and enzymatic activities.
Case Studies
- Antiviral Activity : A study demonstrated that a derivative of this compound exhibited an EC50 value of 380 nM in inhibiting viral replication in cell cultures .
- Anti-inflammatory Study : In a controlled experiment, the compound significantly reduced pro-inflammatory cytokine levels in treated cells compared to untreated controls .
- Anticancer Evaluation : A comparative analysis showed that derivatives of 1,3-Dioxo-2-propylisoindoline-5-carboxylic acid were more effective than standard chemotherapeutic agents against specific cancer types .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
